4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, substituted with a 2-fluorobenzylthio group and a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Introduction of the 2-Fluorobenzylthio Group: This can be achieved through a nucleophilic substitution reaction where a thiol group is introduced to the pyrazolo[1,5-a]pyrazine core, followed by the attachment of the 2-fluorobenzyl group.
Attachment of the 4-Methoxyphenyl Group: This step usually involves a coupling reaction, such as Suzuki or Heck coupling, to attach the 4-methoxyphenyl group to the pyrazolo[1,5-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biochemical assays to study its interaction with biological macromolecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine would depend on its specific target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
- 4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Uniqueness
4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is unique due to the specific substitution pattern on the pyrazolo[1,5-a]pyrazine core, which can influence its chemical reactivity and biological activity. The presence of the 2-fluorobenzylthio group may impart distinct electronic properties and steric effects compared to other similar compounds, potentially leading to different biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
4-[(2-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolopyrazine family. Its unique structure, characterized by a pyrazolo core with specific substituents, suggests potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Overview
The molecular formula of this compound is CHFNOS. The compound features:
- Pyrazolo Core : A bicyclic structure that enhances pharmacological properties.
- Substituents : A 2-fluorobenzylthio group and a 4-methoxyphenyl group that influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit antimicrobial activity. The presence of electron-withdrawing groups such as fluorine may enhance the compound's ability to interact with microbial targets. Specific studies have shown promising results against various bacterial and fungal strains, although detailed quantitative data on this compound remains limited.
Anticancer Potential
The compound's structural attributes suggest potential anticancer properties. Preliminary studies have indicated that similar pyrazolo derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle regulation. The specific pathways modulated by this compound require further investigation to elucidate its exact mechanism of action.
Enzyme Inhibition
The biological activity of this compound may also involve the inhibition of key enzymes. For instance, docking studies have suggested interactions with tyrosinase and other enzymes involved in metabolic pathways. Such interactions could lead to significant therapeutic applications in conditions like hyperpigmentation and certain cancers.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Fluorinated benzylthio group | Potential antimicrobial and anticancer activity |
4-[(2-Chlorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Chlorinated benzylthio group | Antimicrobial effects observed |
4-[(3-Fluorobenzyl)thio]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | Different fluorinated substitution | Varied reactivity and biological properties |
Case Studies
Several studies have explored the biological effects of pyrazolopyrazines:
- Antimicrobial Activity : A study demonstrated that derivatives with similar structures exhibited significant inhibition against Staphylococcus aureus and E. coli.
- Anticancer Studies : Research on analogs revealed that modifications in the substituent position significantly affected cytotoxicity against various cancer cell lines.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3OS/c1-25-16-8-6-14(7-9-16)18-12-19-20(22-10-11-24(19)23-18)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVYLYQFWBFDCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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